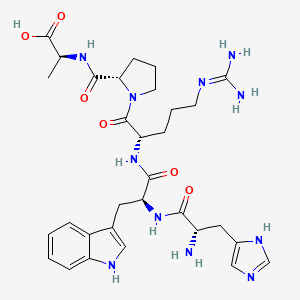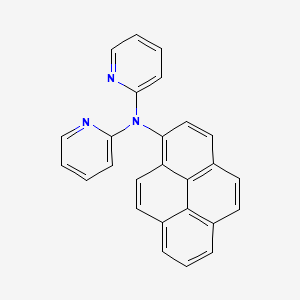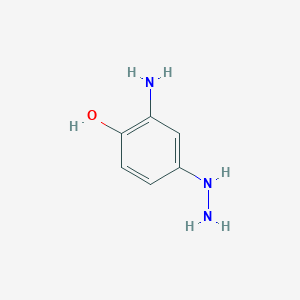![molecular formula C44H48FeP2 B12532255 [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)” is an organometallic complex. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. These compounds often exhibit unique chemical properties and are widely used in various fields, including catalysis, materials science, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of organometallic compounds typically involves the reaction of metal precursors with organic ligands under controlled conditions. For this specific compound, the synthesis might involve the coordination of iron(2+) with the specified organic ligands. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of organometallic compounds often involves large-scale reactions in specialized reactors. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Organometallic compounds can undergo various types of reactions, including:
Oxidation: The metal center can be oxidized, leading to changes in the oxidation state and reactivity.
Reduction: Reduction reactions can alter the electronic structure of the metal center.
Substitution: Ligands can be replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with organometallic compounds include oxidizing agents (e.g., oxygen, peroxides), reducing agents (e.g., hydrogen, hydrides), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction outcomes.
Major Products Formed
The major products formed from reactions involving organometallic compounds depend on the specific reaction type and conditions. For example, oxidation reactions may yield metal oxides, while substitution reactions can produce new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Organometallic compounds have a wide range of scientific research applications, including:
Catalysis: They are used as catalysts in various chemical reactions, such as hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Organometallic compounds are employed in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Medicine: Some organometallic compounds exhibit biological activity and are investigated for their potential use in drug development and medical imaging.
Mecanismo De Acción
The mechanism of action of organometallic compounds involves interactions between the metal center and the organic ligands. These interactions can influence the compound’s reactivity, stability, and overall behavior in chemical reactions. Molecular targets and pathways involved in the compound’s effects depend on its specific structure and the nature of the metal-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar organometallic compounds include:
Ferrocene: An iron(2+) complex with two cyclopentadienyl ligands.
Ruthenocene: A ruthenium(2+) complex with two cyclopentadienyl ligands.
Cobaltocene: A cobalt(2+) complex with two cyclopentadienyl ligands.
Uniqueness
The uniqueness of the compound “[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)” lies in its specific ligand structure and the resulting properties. The presence of bicyclo[2.2.1]heptanyl and diphenylphosphanylcyclohexa-2,4-dien-1-ylidene ligands may impart unique reactivity and stability to the compound, distinguishing it from other organometallic complexes.
Propiedades
Fórmula molecular |
C44H48FeP2 |
|---|---|
Peso molecular |
694.6 g/mol |
Nombre IUPAC |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/q2*-1;+2/b36-35+;;/t27-,28-,29+,30+,31-,38?,39?,40?;;/m0../s1 |
Clave InChI |
RDGYBXJBPSJRKW-IEIDDMIXSA-N |
SMILES isomérico |
C[C@@H](C\1=CC=C/C1=C\2/C=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5C[C@H]6CC[C@@H]5C6)C7C[C@@H]8CC[C@H]7C8.[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
CC(C1=CC=CC1=C2C=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)



![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)


![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)

